N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones . This particular compound features a furan ring, a hydrazone linkage, and a benzamide moiety, making it a versatile ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide typically involves the condensation reaction between furan-2-carbaldehyde and 2-hydrazinyl-2-oxoethylbenzamide . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction . The product is then purified by recrystallization from ethanol .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan oxides, while reduction could produce hydrazine derivatives .
Scientific Research Applications
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide exerts its effects involves its ability to chelate metal ions. The azomethine nitrogen and the oxygen atoms in the furan ring act as donor sites, forming stable complexes with metal ions . These complexes can interact with biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Similar structure but with a hydroxy group instead of an oxo group.
N-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide: Similar structure but with a hydroxy group at a different position.
Uniqueness
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound in various fields of research .
Properties
CAS No. |
137205-09-5 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H13N3O3/c18-13(17-16-9-12-7-4-8-20-12)10-15-14(19)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,19)(H,17,18)/b16-9+ |
InChI Key |
RZMKQWXRAXWHPP-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origin of Product |
United States |
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